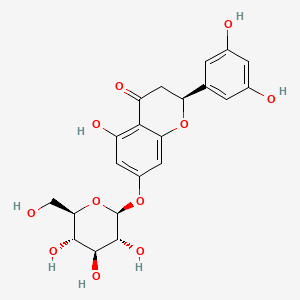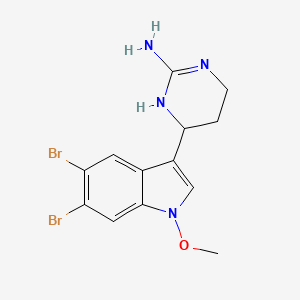![molecular formula C29H49NO8 B1256181 (4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one CAS No. 546-57-6](/img/structure/B1256181.png)
(4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex organic molecule, likely with pharmaceutical relevance. Compounds with similarly complex structures have been synthesized and studied for various chemical properties and potential applications in medicine and organic chemistry.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including ring closures, Diels-Alder reactions, and selective functionalization. For example, the unexpected formation of a perhydro-epoxydibenzoxepinol compound from dimethylaminomethylcyclohexanone indicates the complexity and unpredictability of organic synthesis pathways (Gössnitzer & Wendelin, 2001).
Molecular Structure Analysis
The determination of molecular structure is crucial in understanding the properties of complex molecules. Techniques such as X-ray diffraction, NMR spectroscopy, and crystallography are commonly used. For instance, the crystal and molecular structure analysis of a dimethyl-9-phenyl compound was conducted using single crystal X-ray diffraction data, revealing the conformation of fused pyrone and pyran rings (Ganapathy et al., 2013).
Chemical Reactions and Properties
Complex organic molecules can undergo a variety of chemical reactions, including substitutions, additions, and ring transformations. Studies on reactions of compounds like 4,6-dimethyl derivatives with nucleophiles under specific conditions highlight the chemical reactivity and potential for generating diverse products (Chern & Wu, 1997).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting points, and crystalline structure, are essential for their practical application. Analysis of crystal structures can reveal how molecular conformations are stabilized by intramolecular interactions, as seen in compounds synthesized from 9α-hydroxyparthenolide (Benharref et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stereochemistry, and functional group transformations, are central to the utility of organic compounds. For instance, the stereochemistry and reactivity of epoxy-hexenoate compounds with amines demonstrate the significance of stereochemical configurations in synthesizing targeted molecules (Saotome et al., 2001).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
The compound, often involved in complex reactions, exhibits notable molecular interactions. For example, Beckmann et al. (2003) studied a structurally related compound and noted an intramolecular hydrogen bond between a hydroxy group and a dimethylamino group, indicating possible similar interactions in the target compound. This specific molecular interaction is significant for understanding the compound's behavior in various chemical environments (Beckmann, Jones, & Kirby, 2003).
Synthetic Chemistry and Derivatives
In synthetic chemistry, the compound is a part of intricate synthetic schemes. Munigela et al. (2009) detailed the synthesis of telithromycin derivatives, involving complex reactions and by-product formation, demonstrating the compound's role in synthesizing medically relevant molecules. Such studies contribute to pharmaceutical sciences, especially in antibiotic development (Munigela et al., 2009).
Bioactive Derivatives and Medicinal Chemistry
The compound's derivatives exhibit bioactivity, which is crucial for drug discovery and development. Al-Oqail et al. (2003) synthesized azaartemisinin derivatives from artemisinin, a compound structurally related to the target compound, showing potential antimalarial and cytotoxic activities. This highlights the compound's significance in medicinal chemistry and its potential in developing new therapeutics (Al-Oqail et al., 2003).
Eigenschaften
IUPAC Name |
(4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49NO8/c1-11-21-27(7)13-15(2)29(37-27)16(3)14-28(8,38-29)24(18(5)22(31)19(6)25(33)35-21)36-26-23(32)20(30(9)10)12-17(4)34-26/h13,16-24,26,31-32H,11-12,14H2,1-10H3/t16?,17-,18+,19-,20+,21-,22+,23-,24-,26+,27+,28-,29?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYWPEXUKCPYJP-MYCWNORMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C=C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)O)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2(C=C(C3(O2)C(C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4R)-N-(1H-benzimidazol-2-ylmethyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1256098.png)

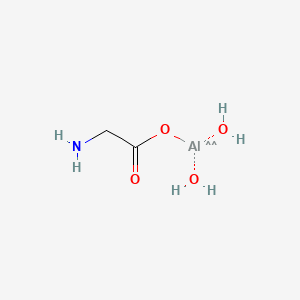
![2-Amino-2-{2-[2'-fluoro-4'-(4-methylphenylthio)biphenyl-4-yl]ethyl}propane-1,3-diol](/img/structure/B1256104.png)
![N-[11C]Methyl-3-[[(dimethylamino)carbonyl]oxy]-2-(2',2'-diphenylpropionoxymethyl)pyridinium](/img/structure/B1256105.png)

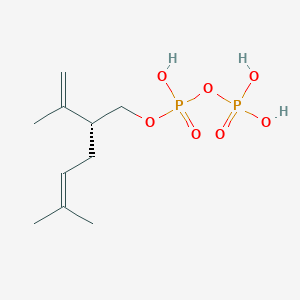
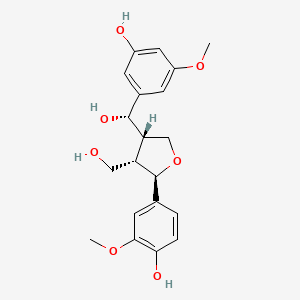
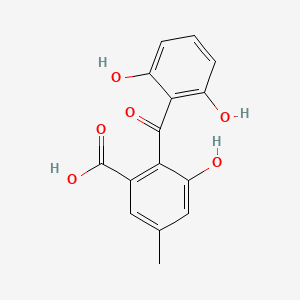
![[3-[(2-Methylphenyl)methyl]-1-[(5-methyl-2-thiophenyl)methyl]-3-piperidinyl]methanol](/img/structure/B1256113.png)
![5-[[1-(2-Methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methyl]-2-methylthiazole](/img/structure/B1256115.png)
